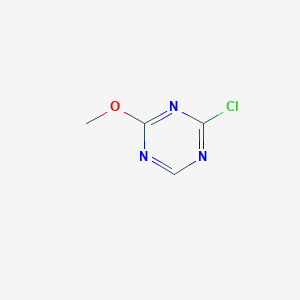

2-Chloro-4-methoxy-1,3,5-triazine

Overview

Description

2-Chloro-4-methoxy-1,3,5-triazine is a chemical compound with the molecular formula C4H4ClN3O . It has a molecular weight of 145.55 g/mol . The compound is white to off-white in color and appears as crystals .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-methoxy-1,3,5-triazine is 1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 . Its InChI key is KPEOKBQBLONYFS-UHFFFAOYSA-N . The canonical SMILES structure is COC1=NC(=NC=N1)Cl .Chemical Reactions Analysis

Triazine derivatives, including 2-Chloro-4-methoxy-1,3,5-triazine, are known to be highly reactive . They can interfere with various signaling pathways to induce cell death . They are also reported as useful coupling reagents for the purification of peptides .Physical And Chemical Properties Analysis

2-Chloro-4-methoxy-1,3,5-triazine has a molecular weight of 145.55 g/mol . It has a topological polar surface area of 47.9 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has one rotatable bond .Scientific Research Applications

Peptide Coupling Agent

“2-Chloro-4-methoxy-1,3,5-triazine” is used as a peptide coupling agent for the purification of peptides . This application is crucial in the field of biochemistry and molecular biology, where peptides are often used in experiments and therapeutic applications.

Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride

This compound is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran . This synthesized product has potential applications in various chemical reactions.

Preparation of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

“2-Chloro-4-methoxy-1,3,5-triazine” can be used in the preparation of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine . This product can be used as a reagent in various chemical reactions.

Preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium Salts

This compound can be used in the preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines . These salts have potential applications in organic synthesis.

Specific Labeling of Streptavidin

“2-Chloro-4-methoxy-1,3,5-triazine” can be used in the specific labeling of streptavidin by the modular method for affinity labeling (MoAL) . This application is important in the field of biochemistry, where streptavidin is often used in various experimental setups due to its strong affinity for biotin.

Preparation of Multikilogram Quantities

The procedure for the preparation of multikilogram quantities of “2-Chloro-4-methoxy-1,3,5-triazine” has been reported . This indicates its importance in industrial-scale chemical synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

Relevant Papers Several papers were found related to 2-Chloro-4-methoxy-1,3,5-triazine. One paper discusses the use of a triazine derivative as an organic phase change material . Another paper presents a study on 1,3,5-triazine chemistry in dehydrocondensation . Further analysis of these papers could provide more insights into the compound.

Mechanism of Action

Target of Action

2-Chloro-4-methoxy-1,3,5-triazine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . The primary targets of these compounds are often proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that 1,3,5-triazines, including its derivatives, often work through nucleophilic substitution reactions . For instance, they can substitute the C-Cl bond by C-O, C-N, and C-S bonds . This allows them to interact with various biological targets and induce changes in their function.

properties

IUPAC Name |

2-chloro-4-methoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEOKBQBLONYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591759 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-1,3,5-triazine | |

CAS RN |

112667-87-5 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)